(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile
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Overview
Description
(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile is an organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chloro and trifluoromethyl groups, a morpholine ring, and a phenyl group attached to a butenenitrile moiety. Its complex structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with morpholine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-phenyl-3-butenenitrile in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines under suitable conditions.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitriles.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary amines .
Scientific Research Applications
(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Chloro-5-(trifluoromethyl)pyridine: An intermediate in the synthesis of various agrochemicals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: A key intermediate in the production of new-type pesticides.
Uniqueness
(3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(morpholin-4-yl)-4-phenylbut-3-enenitrile stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-morpholin-4-yl-4-phenylbut-3-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O/c21-17-12-16(20(22,23)24)13-26-18(17)19(14-25,27-8-10-28-11-9-27)7-6-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBERVMWYNWKPAH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C=CC2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(/C=C/C2=CC=CC=C2)(C#N)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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